molecular formula C16H15Cl3N2O2S B2907633 1-Phenyl-4-(2,4,5-trichlorobenzenesulfonyl)piperazine CAS No. 325813-75-0

1-Phenyl-4-(2,4,5-trichlorobenzenesulfonyl)piperazine

Cat. No.: B2907633
CAS No.: 325813-75-0
M. Wt: 405.72
InChI Key: JFBHQXDJXYQQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-4-(2,4,5-trichlorobenzenesulfonyl)piperazine is a chemical compound of significant interest in medicinal chemistry and biochemical research. It features a piperazine ring, a common scaffold in pharmaceuticals known for its versatility and ability to interact with a range of biological targets . This core structure is substituted with a benzenesulfonyl group and a phenyl group, a configuration found in various compounds under investigation for their biological activity. The 2,4,5-trichlorobenzenesulfonyl moiety is of particular note in research, as similar sulfonate and sulfonamide derivatives are actively studied for their role in nucleophilic substitution reactions and their potential as leaving groups in synthetic organic chemistry . Piperazine-containing compounds have been documented in scientific literature for their diverse biological activities, which can include anticancer properties. Some piperazine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cell lines through both the intrinsic (mitochondrial) and extrinsic pathways, making them promising candidates for oncological research . Furthermore, the sulfonamide functional group, which is structurally related to the sulfonyl group in this compound, is a prominent feature in many therapeutic agents and has found numerous useful applications in medicinal chemistry . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are responsible for handling this compound in accordance with all applicable local, state, and federal regulations and guidelines.

Properties

IUPAC Name

1-phenyl-4-(2,4,5-trichlorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl3N2O2S/c17-13-10-15(19)16(11-14(13)18)24(22,23)21-8-6-20(7-9-21)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBHQXDJXYQQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4-(2,4,5-trichlorobenzenesulfonyl)piperazine typically involves the reaction of 1-phenylpiperazine with 2,4,5-trichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-(2,4,5-trichlorobenzenesulfonyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Phenyl-4-(2,4,5-trichlorobenzenesulfonyl)piperazine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(2,4,5-trichlorobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Findings :

  • Electron-withdrawing groups (e.g., trichlorobenzenesulfonyl) may improve metabolic stability but reduce solubility due to increased hydrophobicity .
  • Bulky substituents like benzhydryl or naphthyl enhance target engagement but may limit bioavailability .
Solubility and Physicochemical Properties

Solubility and pKa are critical for drug-likeness. Comparisons with spacer-modified piperazine derivatives:

Compound Spacer Aqueous Solubility (μM) pKa (Piperazine N) Reference
1-Phenyl-4-(2,4,5-trichlorobenzenesulfonyl)piperazine None (direct attachment) <20 (predicted) <3.8 (predicted)
Piperazine-quinolone with ethylene spacer (8ac) Ethylene (CH2CH2) >80 6–7
Piperazine-quinolone with methylene spacer (8j) Methylene (CH2) >80 ~5.0

Key Findings :

  • Direct attachment of sulfonyl or aryl groups to piperazine reduces solubility (<20 μM) due to low pKa (<3.8), limiting ionization at physiological pH .
  • Ethylene or methylene spacers between piperazine and core structures restore solubility (>80 μM) by increasing pKa to 5–7 .
Metabolic Stability and Piperazine Modifications

Piperazine rings are metabolic hotspots. Comparisons highlight strategies to mitigate rapid clearance:

Compound Metabolic Pathway Intervention Outcome Reference
Piperazine derivatives with ethyl/phenyl groups Deethylation or N-oxide formation Substitution with isosteres (e.g., piperidine) Reduced clearance; retained potency
1-Phenyl-4-(4-methylphenyl)sulfonylpiperazine Sulfonyl group stability Introduction of stable sulfonamide Improved metabolic resistance

Key Findings :

  • Piperazine deethylation is a common metabolic pathway; isosteric replacement (e.g., piperidine) reduces liability but often at the cost of reduced activity .
  • Sulfonamide groups (e.g., 2,4,5-trichlorobenzenesulfonyl) enhance stability due to resistance to oxidative metabolism .
Bioisosteric Replacements of Piperazine

Replacing piperazine with structurally similar moieties alters activity:

Compound Bioisostere Activity (IC50 or MIC) Comparison to Piperazine Reference
Morpholine-substituted cholinesterase inhibitor (4r) Morpholine IC50: 1.419 µM (BChE) 15.4-fold less potent than piperazine (4m)
Piperidine-substituted cholinesterase inhibitor (4s) Piperidine IC50: >1.419 µM Significant reduction in inhibition

Key Findings :

  • Piperazine is superior to morpholine or piperidine in cholinesterase inhibition, likely due to optimal nitrogen spacing and basicity .

Key Findings :

  • Piperazine derivatives with sulfonyl or heterocyclic appendages show promise in infectious diseases and oncology .

Biological Activity

1-Phenyl-4-(2,4,5-trichlorobenzenesulfonyl)piperazine (CAS No. 325813-75-0) is a synthetic compound with notable biological activity. Its structure features a piperazine core substituted with a phenyl group and a sulfonyl group derived from a trichlorobenzenesulfonic acid moiety. This compound has garnered attention for its potential therapeutic applications, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C16H15Cl3N2O2S
  • Molecular Weight : 396.72 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl group enhances the compound's binding affinity through hydrogen bonding and electrostatic interactions. This interaction profile suggests potential applications in drug design aimed at modulating specific biochemical pathways.

Biological Activity Overview

Research has highlighted several areas where this compound exhibits significant biological activity:

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures can possess antimicrobial properties. The sulfonamide group is known for its efficacy against bacterial infections.
  • CNS Activity : Given the piperazine moiety's common presence in central nervous system (CNS) active compounds, there is potential for neuropharmacological applications. Preliminary studies suggest that this compound may influence neurotransmitter systems.

Antimicrobial Activity

A study investigated the antimicrobial effects of various piperazine derivatives, including this compound. Results showed that the compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
1-Piperazine derivative3216
Control Antibiotic168

CNS Activity Assessment

In a neuropharmacological study, the effects of the compound on anxiety-like behavior were assessed using the elevated plus maze and open field tests in rodent models. The results indicated that administration of this compound resulted in increased exploratory behavior and reduced anxiety-like responses.

Treatment GroupTime Spent in Open Arm (s)Total Entries
Control3010
Compound Group5015

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Phenyl-4-(2,4,5-trichlorobenzenesulfonyl)piperazine, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions, starting with piperazine core functionalization. Key steps include sulfonylation using 2,4,5-trichlorobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) and subsequent coupling with phenyl groups via nucleophilic substitution. Optimization involves controlling stoichiometry, solvent polarity (e.g., DCM or DMF), and temperature (room temp. to 60°C). Catalysts like triethylamine may enhance sulfonylation efficiency. Purity is verified via HPLC (≥95%) and spectroscopic methods (NMR, MS) .

Q. How can structural characterization of this compound be systematically performed to confirm its identity?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : To confirm substituent positions on the piperazine ring and aromatic regions.
  • Mass Spectrometry (HRMS) : For molecular ion validation and fragmentation pattern analysis.
  • X-ray Crystallography : To resolve 3D conformation, particularly for sulfonyl and trichlorophenyl groups.
  • FT-IR : To identify sulfonyl (S=O, ~1350 cm⁻¹) and C-Cl (~550 cm⁻¹) stretches. Cross-referencing with computational models (DFT) ensures accuracy .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?

  • Methodology :

  • Bioavailability Studies : Assess solubility (logP) and membrane permeability (Caco-2 assays) to identify metabolic instability.
  • Metabolite Profiling : Use LC-MS to detect active/inactive metabolites.
  • Dosing Adjustments : Optimize administration routes (e.g., intraperitoneal vs. oral) and formulations (nanocarriers for enhanced delivery).
  • Target Engagement Assays : Validate binding affinity (SPR, ITC) and cellular activity (kinase inhibition assays) across models .

Q. How can the trichlorobenzenesulfonyl group’s electronic effects be leveraged to enhance target selectivity in kinase inhibition?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with halogen substitutions (e.g., F, Br) to modulate electron-withdrawing effects.
  • Molecular Docking : Map interactions with ATP-binding pockets (e.g., Wee1 kinase) using AutoDock or Schrödinger.
  • Kinase Profiling Panels : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects.
  • Free Energy Calculations (MM/PBSA) : Quantify binding energy contributions of sulfonyl and aryl groups .

Q. What experimental designs are critical for evaluating the compound’s potential neurotoxicity or cardiotoxicity?

  • Methodology :

  • hERG Channel Assays : Patch-clamp electrophysiology to assess QT prolongation risk.
  • Cytotoxicity Screening : Use SH-SY5Y (neuronal) and iPSC-derived cardiomyocytes.
  • Oxidative Stress Markers : Measure ROS levels (DCFDA assay) and mitochondrial membrane potential (JC-1 staining).
  • In Vivo Safety : Rodent studies monitoring behavioral changes (open-field test) and histopathology .

Data Analysis & Validation

Q. How should researchers address discrepancies in IC₅₀ values across different assay platforms for this compound?

  • Methodology :

  • Standardize Assay Conditions : Control variables like cell density, serum concentration, and incubation time.
  • Dose-Response Curves : Use 8–10 concentrations with replicates (n ≥ 3).
  • Reference Controls : Include known inhibitors (e.g., staurosporine for kinase assays).
  • Data Normalization : Apply Z-factor or SSMD metrics to quantify assay robustness.
  • Cross-Validation : Compare results from fluorescence-based vs. luminescence assays .

Methodological Resources

  • Key Techniques :

    • Synthetic Chemistry : Multi-step organic synthesis with Schlenk-line techniques for moisture-sensitive steps .
    • Pharmacology : In vitro target validation (e.g., FP-based binding assays) and in vivo efficacy models (xenografts for cancer) .
    • Analytical Tools : High-resolution mass spectrometry (HRMS) and cryogenic NMR for trace impurity detection .
  • Critical Citations :

    • For synthesis:
    • For pharmacological profiling:
    • For toxicity:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.